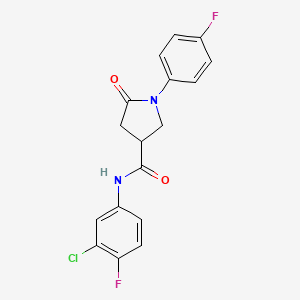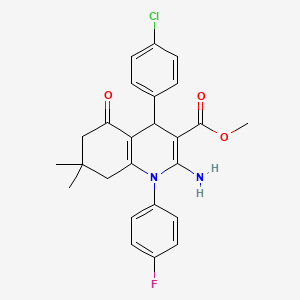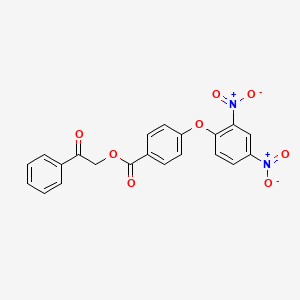![molecular formula C36H36N8S2 B15011385 1,4-bis{2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperazine](/img/structure/B15011385.png)
1,4-bis{2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-BIS({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHYL})PIPERAZINE is a complex organic compound that features a piperazine core substituted with two 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHYL})PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the diphenyl groups, and the attachment of the sulfanyl and ethyl groups to the piperazine core. Common reagents used in these reactions include triazole precursors, diphenyl compounds, and sulfanyl reagents. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
1,4-BIS({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHYL})PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring and diphenyl groups can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The ethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, diphenylmethane derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
1,4-BIS({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHYL})PIPERAZINE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or luminescent properties.
作用機序
The mechanism of action of 1,4-BIS({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHYL})PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and diphenyl groups can interact with hydrophobic pockets in proteins, while the sulfanyl groups can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
1,4-BIS({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHYL})PIPERIDINE: Similar structure but with a piperidine core instead of piperazine.
1,4-BIS({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHYL})MORPHOLINE: Similar structure but with a morpholine core.
Uniqueness
1,4-BIS({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHYL})PIPERAZINE is unique due to its specific combination of functional groups and the piperazine core, which provides distinct chemical and biological properties compared to its analogs. The presence of the triazole ring and diphenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .
特性
分子式 |
C36H36N8S2 |
|---|---|
分子量 |
644.9 g/mol |
IUPAC名 |
1,4-bis[2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]piperazine |
InChI |
InChI=1S/C36H36N8S2/c1-5-13-29(14-6-1)33-37-39-35(43(33)31-17-9-3-10-18-31)45-27-25-41-21-23-42(24-22-41)26-28-46-36-40-38-34(30-15-7-2-8-16-30)44(36)32-19-11-4-12-20-32/h1-20H,21-28H2 |
InChIキー |
WBWMKGPSKDHZQC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)CCSC5=NN=C(N5C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Fluorophenyl)-1-{N'-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B15011302.png)
![1-{3-[(4-Methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-phenoxyethanone](/img/structure/B15011310.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011314.png)

![2-{(2E)-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]hydrazinyl}-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide](/img/structure/B15011334.png)
![3-[[(E)-2-benzamido-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B15011340.png)
![3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B15011351.png)
![4,4'-[(5-methylfuran-2-yl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B15011354.png)
![4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-3-nitrobenzonitrile](/img/structure/B15011358.png)
![2,6-dibromo-4-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B15011365.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B15011369.png)


![N-benzyl-2-{[(Z)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15011386.png)
